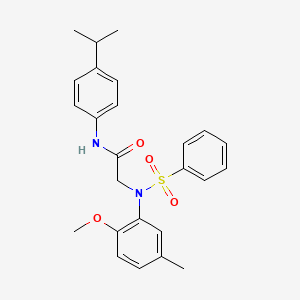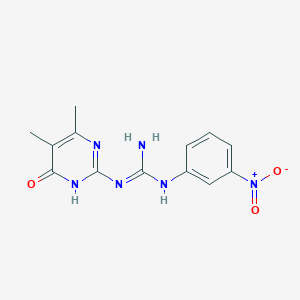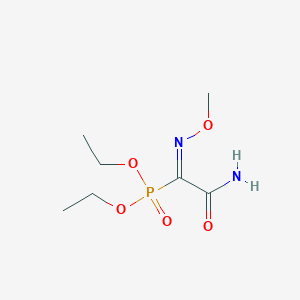![molecular formula C17H20N4O2 B6051777 2-methoxy-4-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6051777.png)
2-methoxy-4-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-4-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol, also known as MPPI, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPPI is a potent inhibitor of the enzyme monoamine oxidase B (MAO-B), which plays a crucial role in the metabolism of neurotransmitters such as dopamine and serotonin.
作用機序
As a potent inhibitor of MAO-B, 2-methoxy-4-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol works by preventing the breakdown of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood, cognition, and movement. By increasing the levels of these neurotransmitters in the brain, 2-methoxy-4-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol may help to alleviate the symptoms of neurological disorders such as Parkinson's disease and depression.
Biochemical and Physiological Effects:
In addition to its effects on neurotransmitter metabolism, 2-methoxy-4-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol has been shown to possess a number of other biochemical and physiological effects. For example, 2-methoxy-4-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol has been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease. 2-methoxy-4-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol has also been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One of the main advantages of using 2-methoxy-4-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol in lab experiments is its potent MAO-B inhibitory activity, which makes it a useful tool for studying the role of this enzyme in various neurological processes. However, one limitation of using 2-methoxy-4-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol is its relatively high cost compared to other MAO-B inhibitors. Additionally, 2-methoxy-4-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol may not be suitable for all types of experiments, as its effects on neurotransmitter metabolism and other biochemical processes may vary depending on the specific experimental conditions.
将来の方向性
There are several areas of future research that could be explored with respect to 2-methoxy-4-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol. For example, further studies could be conducted to investigate the potential use of 2-methoxy-4-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, studies could be conducted to explore the potential synergistic effects of 2-methoxy-4-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol with other neuroprotective compounds, such as antioxidants and anti-inflammatory agents. Finally, research could be conducted to optimize the synthesis method of 2-methoxy-4-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol and develop more cost-effective methods for its production.
合成法
The synthesis of 2-methoxy-4-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol involves the reaction of 2-methoxy-4-hydroxybenzaldehyde with 4-(2-pyridinyl)-1-piperazinecarboxylic acid, followed by the addition of formaldehyde and sodium borohydride. The resulting compound is then treated with hydrochloric acid to obtain 2-methoxy-4-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol as a white crystalline powder.
科学的研究の応用
2-methoxy-4-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol has been studied extensively for its potential use in the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and depression. In addition to its MAO-B inhibitory activity, 2-methoxy-4-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol has been shown to possess antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
特性
IUPAC Name |
2-methoxy-4-[(E)-(4-pyridin-2-ylpiperazin-1-yl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-23-16-12-14(5-6-15(16)22)13-19-21-10-8-20(9-11-21)17-4-2-3-7-18-17/h2-7,12-13,22H,8-11H2,1H3/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWCQNXWQMZJML-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NN2CCN(CC2)C3=CC=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/N2CCN(CC2)C3=CC=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[1-(5-isoxazolylcarbonyl)-2-pyrrolidinyl]-N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide](/img/structure/B6051699.png)
![N-[5-(5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-1-phenylmethanesulfonamide](/img/structure/B6051703.png)
![4-chloro-5-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}-1-methyl-1H-pyrazole](/img/structure/B6051705.png)
![1-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}piperazine](/img/structure/B6051716.png)


![1-[4-({[3-(1H-imidazol-1-yl)propyl]amino}methyl)-2-methoxyphenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6051737.png)
![3,5-dimethyl-2-phenyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B6051745.png)


![1-(2-chlorobenzyl)-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6051765.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopentyl-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B6051776.png)
![2-[4-(2-phenylethyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6051784.png)